molecular formula C7H6ClNO2S B14757333 2-Chloro-3-(methylthio)isonicotinic acid

2-Chloro-3-(methylthio)isonicotinic acid

Cat. No.: B14757333
M. Wt: 203.65 g/mol
InChI Key: IZQHCWPWEUDFGP-UHFFFAOYSA-N
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Description

2-Chloro-3-(methylthio)isonicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a chlorine atom at the second position and a methylthio group at the third position of the isonicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(methylthio)isonicotinic acid typically involves the chlorination of isonicotinic acid followed by the introduction of the methylthio group. One common method includes the use of citrazinic acid, tetramethylammonium chloride, and triphosgene in a reactor, heated to the reaction temperature and maintained for 10 to 12 hours. The reaction mixture is then cooled, and the product is isolated by filtration and purification using organic solvents such as chloroform or ethyl acetate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(methylthio)isonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and aldehydes.

Scientific Research Applications

2-Chloro-3-(methylthio)isonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(methylthio)isonicotinic acid involves its interaction with specific molecular targets. The chlorine and methylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to the observed effects in biological systems .

Comparison with Similar Compounds

Comparison: 2-Chloro-3-(methylthio)isonicotinic acid is unique due to the presence of both chlorine and methylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role.

Properties

Molecular Formula

C7H6ClNO2S

Molecular Weight

203.65 g/mol

IUPAC Name

2-chloro-3-methylsulfanylpyridine-4-carboxylic acid

InChI

InChI=1S/C7H6ClNO2S/c1-12-5-4(7(10)11)2-3-9-6(5)8/h2-3H,1H3,(H,10,11)

InChI Key

IZQHCWPWEUDFGP-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CN=C1Cl)C(=O)O

Origin of Product

United States

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